An In-depth Technical Guide to the Fundamental Properties of Methyl Quinaldate
An In-depth Technical Guide to the Fundamental Properties of Methyl Quinaldate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl quinaldate, also known as methyl 2-quinolinecarboxylate, is a heterocyclic aromatic ester with the chemical formula C₁₁H₉NO₂. As a derivative of quinaldic acid, a known bioactive scaffold, methyl quinaldate serves as a crucial chemical intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and development. The strategic introduction of the methyl ester group can modulate the physicochemical and pharmacokinetic properties of the parent molecule, a concept of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental properties of methyl quinaldate, including its chemical and physical characteristics, spectroscopic data, a detailed experimental protocol for its synthesis, and a discussion of its potential role in drug development.
Chemical and Physical Properties
Table 1: Chemical Identifiers and Computed Properties of Methyl Quinaldate
| Property | Value | Source |
| IUPAC Name | methyl quinoline-2-carboxylate | PubChem[1] |
| Synonyms | Methyl 2-quinolinecarboxylate, Quinaldic acid, methyl ester | PubChem[1], NIST[2] |
| CAS Number | 19575-07-6 | NIST[2] |
| Molecular Formula | C₁₁H₉NO₂ | PubChem[1], NIST[2] |
| Molecular Weight | 187.19 g/mol | PubChem[1] |
| XLogP3 | 1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Spectroscopic Data
The structural elucidation of methyl quinaldate is confirmed through various spectroscopic techniques.
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) data for methyl quinaldate is available and provides key fragmentation patterns useful for its identification.
Table 2: Key Fragments in the Mass Spectrum of Methyl Quinaldate
| m/z | Relative Intensity | Putative Fragment |
| 129 | 99.99 | [M - COOCH₃]⁺ |
| 128 | 37.20 | [M - COOCH₃ - H]⁺ |
| 157 | 20.0 | [M - OCH₃]⁺ |
| 101 | 15.10 | [C₇H₅N]⁺ |
| 130 | 10.20 | [M - C₄H₄]⁺ |
Source: PubChem[1]
Infrared (IR) Spectroscopy
The IR spectrum of methyl quinaldate would be expected to show characteristic peaks for its functional groups. A published FTIR spectrum was acquired using a KBr-Pellet technique.[1]
Table 3: Predicted Characteristic IR Absorptions for Methyl Quinaldate
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (ester) | ~1720 | Strong, sharp absorption |
| C-O (ester) | ~1250-1300 | Strong absorption |
| C=N (quinoline) | ~1600 | Medium to strong absorption |
| C=C (aromatic) | ~1450-1600 | Multiple medium to weak absorptions |
| C-H (aromatic) | ~3000-3100 | Weak to medium absorptions |
| C-H (methyl) | ~2850-2960 | Weak to medium absorptions |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned experimental ¹H and ¹³C NMR spectrum for methyl quinaldate is not readily found, the expected chemical shifts can be predicted based on the structure and data from similar quinoline derivatives.
Table 4: Predicted ¹H NMR Chemical Shifts for Methyl Quinaldate in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -OCH₃ | 3.9 - 4.1 | Singlet |
| H3 | 8.1 - 8.3 | Doublet |
| H4 | 7.9 - 8.1 | Doublet |
| H5, H6, H7, H8 | 7.4 - 7.8 | Multiplet |
Table 5: Predicted ¹³C NMR Chemical Shifts for Methyl Quinaldate in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| C2 | 150 - 155 |
| C3 | 120 - 125 |
| C4 | 135 - 140 |
| C4a | 128 - 132 |
| C5 | 127 - 130 |
| C6 | 126 - 129 |
| C7 | 129 - 132 |
| C8 | 125 - 128 |
| C8a | 145 - 150 |
| -OCH₃ | 52 - 55 |
Synthesis of Methyl Quinaldate
Methyl quinaldate is typically synthesized via the Fischer esterification of its parent carboxylic acid, quinaldic acid, with methanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification of Quinaldic Acid
Objective: To synthesize methyl quinaldate from quinaldic acid and methanol.
Materials:
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Quinaldic acid (1.0 equivalent)
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Anhydrous methanol (large excess, serves as solvent and reactant)
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Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Ethyl acetate
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Round-bottom flask
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Reflux condenser
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Heating mantle with magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve quinaldic acid in a large excess of anhydrous methanol.
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Acid Catalysis: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.
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Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]
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Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
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Solvent Removal: Remove the excess methanol using a rotary evaporator.
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Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
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Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude methyl quinaldate.
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Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
